molecular formula C18H17N3O3S B2990451 ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate CAS No. 403835-17-6

ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B2990451
CAS No.: 403835-17-6
M. Wt: 355.41
InChI Key: PUOWWCPSVLJTNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been described in the literature . In one such synthesis, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-{[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde} in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-{4-{[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene}hydrazine-1-carbothioamide .


Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O3S . It has an average mass of 355.411 Da and a monoisotopic mass of 355.099060 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzimidazoles, which are part of the compound’s structure, are known to undergo various chemical reactions . For instance, benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research has explored the formation of hydrogen-bonded supramolecular structures involving ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate derivatives. These structures demonstrate intricate hydrogen bonding patterns, contributing to our understanding of molecular interactions and supramolecular chemistry (Portilla et al., 2007).

Synthesis and Anti-Inflammatory Activity

This compound has been synthesized and its derivatives have been examined for their anti-inflammatory properties. This research is significant for developing new therapeutic compounds with potential anti-inflammatory effects (Abignente et al., 1992).

Spectroscopic and Theoretical Studies

The compound has been the subject of spectroscopic and theoretical studies, providing insights into its molecular structure and properties. These studies are crucial for the development of new materials and drugs (Koca et al., 2014).

Synthesis of Novel Aromatic Polyimides

Research involving this compound derivatives has contributed to the synthesis of novel aromatic polyimides, which have potential applications in materials science and engineering (Butt et al., 2005).

One-Pot Synthesis of Novel Compounds

The compound has been used in one-pot synthesis processes to create new chemical entities, showcasing the versatility of this molecule in synthetic chemistry (Kalhor, 2015).

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Properties

IUPAC Name

ethyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-24-17(23)12-7-9-13(10-8-12)19-16(22)11-25-18-20-14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOWWCPSVLJTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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